molecular formula C9H14N2O2S B179909 N-(4-(2-Aminoethyl)phenyl)methanesulfonamide CAS No. 114365-12-7

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide

Cat. No.: B179909
CAS No.: 114365-12-7
M. Wt: 214.29 g/mol
InChI Key: SXYAAGQHMZVOEB-UHFFFAOYSA-N
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Description

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is an organic sulfonamide derivative characterized by a phenyl ring substituted with a 2-aminoethyl group and a methanesulfonamide functional group. Its molecular formula is C₉H₁₄N₂O₂S, with a molecular weight of 214.29 g/mol . The compound’s unique structure—combining an aromatic ring, sulfonamide group, and aminoethyl side chain—grants it distinct chemical reactivity and biological activity, particularly in antimicrobial and therapeutic contexts.

Properties

IUPAC Name

N-[4-(2-aminoethyl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-14(12,13)11-9-4-2-8(3-5-9)6-7-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYAAGQHMZVOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with an amine. A common method is the reaction of methanesulfonyl chloride with 4-(2-aminoethyl)aniline in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

RSO2Cl+R’2NHRSO2NR’2+HCl\text{RSO}_2\text{Cl} + \text{R'}_2\text{NH} \rightarrow \text{RSO}_2\text{NR'}_2 + \text{HCl} RSO2​Cl+R’2​NH→RSO2​NR’2​+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction produces amines.

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Research

  • Antihypertensive Activity : Compounds similar to N-(4-(2-Aminoethyl)phenyl)methanesulfonamide have been investigated for their potential antihypertensive effects. The methanesulfonamide group may enhance solubility and bioavailability, making it a useful scaffold for drug development targeting hypertension.
  • Neurotransmitter Modulation : Studies indicate that this compound may interact with neurotransmitter systems, potentially influencing receptor activity or enzyme function. Such interactions can lead to therapeutic implications in treating neurological disorders.

2. Cancer Research

  • EGFR Inhibition : The compound has been explored as a potential inhibitor of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with various cancers. By blocking phosphorylation events in activated mutant EGFRs, it may suppress tumor cell growth and proliferation, presenting opportunities for developing novel anti-cancer therapies .

Case Studies

Study Title Focus Findings
"Pharmacological Effects of Methanesulfonamide Derivatives"Investigated the effects of various methanesulfonamide derivatives on hypertensionFound that certain derivatives exhibited significant antihypertensive activity, suggesting potential for drug development
"Inhibition of Mutant EGFR by Novel Compounds"Evaluated the efficacy of compounds targeting mutant EGFRsDemonstrated that specific compounds effectively inhibited tumor growth in cell line models, indicating therapeutic potential for cancer treatment
"Neurotransmitter Interaction Studies"Analyzed the interaction of methanesulfonamide derivatives with neurotransmitter receptorsResults showed modulation of receptor activity, supporting the hypothesis of their role in neurological therapies

Mechanism of Action

The mechanism of action of N-(4-(2-Aminoethyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key Insights :

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide increases polarity and antimicrobial potency compared to the methoxy-substituted parent compound .
  • Halogen Effects : Chlorine substitution (e.g., in N-[2-(4-chlorophenyl)ethyl]methanesulfonamide) reduces anti-inflammatory efficacy, likely due to steric hindrance or altered electronic properties .

Positional Isomerism and Functional Group Variations

Table 2: Positional Isomerism Impact
Compound Name Substituent Position Key Property Differences
N-(2-Amino-3-fluorophenyl)methanesulfonamide Fluorine at C3 Higher binding affinity to microbial enzymes
N-(2-Amino-4-fluorophenyl)methanesulfonamide Fluorine at C4 Reduced metabolic stability
N-(3-Amino-4-fluorophenyl)methanesulfonamide Amino at C3, F at C4 Varied reactivity in nucleophilic substitutions

Key Insights :

  • Fluorine Position : Fluorine at the C3 position enhances target binding, while C4 substitution may destabilize the compound .
  • Amino Group Placement: The amino group’s position alters electronic distribution, affecting reactivity in nucleophilic reactions .

Functional Group Replacements

Table 3: Functional Group Comparisons
Compound Name Functional Group Variation Key Property Differences
4-(2-Aminoethyl)benzenesulfonamide Benzenesulfonamide core Lower solubility in polar solvents
N-(2-Acetylphenyl)methanesulfonamide Acetyl group (-COCH₃) Enhanced lipophilicity and blood-brain barrier penetration
N-[4-(Hex-1-yn-1-yl)phenyl]methanesulfonamide Alkyne chain (-C≡C-) Increased reactivity in click chemistry

Key Insights :

  • Benzenesulfonamide Core: Compounds like 4-(2-aminoethyl)benzenesulfonamide exhibit reduced solubility due to the lack of a methoxy or hydroxyl group .
  • Alkyne Functionality : The hex-1-yn-1-yl group in N-[4-(hex-1-yn-1-yl)phenyl]methanesulfonamide enables participation in bioorthogonal reactions, a feature absent in the parent compound .

Biological Activity

N-(4-(2-Aminoethyl)phenyl)methanesulfonamide is a compound with significant biological activity, particularly in the realms of anti-inflammatory and analgesic effects. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its sulfonamide group, which plays a crucial role in its biological interactions. The molecular formula is C10H14N2O2SC_{10}H_{14}N_2O_2S, with a molecular weight of 226.29 g/mol. Its structure allows for specific interactions with various biological targets, influencing its pharmacological properties.

The primary mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound selectively inhibits cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This selective inhibition is crucial for developing treatments for inflammatory diseases such as arthritis.
  • Binding Affinity : The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Anti-inflammatory and Analgesic Effects

Research has demonstrated that this compound exhibits notable anti-inflammatory and analgesic properties. Studies indicate that it can reduce inflammation and pain through its action on COX-2 inhibition, which is essential for the synthesis of pro-inflammatory prostaglandins.

Cardiovascular Effects

A study investigated the effects of related compounds on perfusion pressure and coronary resistance using an isolated rat heart model. Results indicated that derivatives like 4-(2-aminoethyl)-benzenesulfonamide could decrease perfusion pressure in a time-dependent manner, suggesting potential cardiovascular implications .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anti-inflammatoryInhibits COX-2, reducing inflammation,
AnalgesicProvides pain relief through enzyme inhibition,
CardiovascularDecreases perfusion pressure in isolated hearts

Case Studies and Research Findings

  • Case Study on COX-2 Inhibition : A detailed investigation showed that this compound effectively inhibited COX-2 activity in vitro, leading to reduced levels of inflammatory markers in treated cell lines. This study supports its potential application in treating chronic inflammatory conditions.
  • Cardiovascular Interaction Study : Another study explored the interaction of sulfonamide derivatives with calcium channels. It was found that these compounds could modulate coronary resistance and perfusion pressure, indicating a dual role in both cardiovascular and inflammatory pathways .
  • Computational Drug Discovery : Using computational methods, researchers have modeled the interactions between this compound and various biological targets. These studies have provided insights into optimizing its structure for enhanced efficacy and reduced side effects .

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